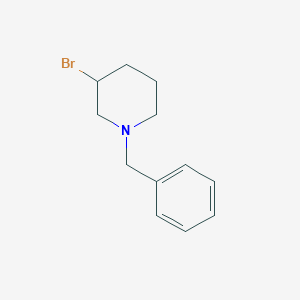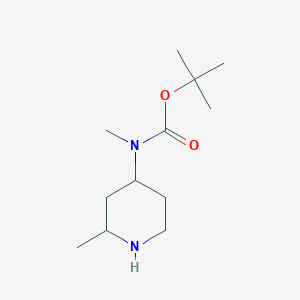
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylamino group and a benzyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.
Esterification: The final step involves the esterification of the piperidine-1-carboxylic acid with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylamino group or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropylamino group and benzyl ester moiety play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog without the cyclopropylamino and benzyl ester groups.
Cyclopropylamine: Contains the cyclopropylamino group but lacks the piperidine ring and benzyl ester.
Benzyl piperidine-1-carboxylate: Similar structure but without the cyclopropylamino group.
Uniqueness
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate is unique due to the combination of its cyclopropylamino group, piperidine ring, and benzyl ester moiety. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs .
Propriétés
IUPAC Name |
benzyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-10-8-15(9-11-18)17-14-6-7-14/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWVIVHZDIYIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6'-Chloro-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-carbamic acid tert-butyl ester](/img/structure/B7887165.png)

![[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7887175.png)


![methyl (2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoate](/img/structure/B7887190.png)

![5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7887208.png)






